BenchChemオンラインストアへようこそ!

2-(2-Aminopropyl)-4-bromophenol

TAAR1 agonist GPCR pharmacology Neuropsychiatric drug discovery

2-(2-Aminopropyl)-4-bromophenol is a halogenated phenethylamine derivative with a para-bromine substituent that critically enhances TAAR1 receptor affinity and functional potency. Compared to non-brominated analogs, it exhibits an 85-fold lower EC₅₀ (0.600 nM at rat TAAR1) and negligible β₁-adrenergic receptor binding (Ki >1000 nM), ensuring selective, off-target-free mechanistic studies. Its optimized lipophilicity (logP 2.04) supports passive blood-brain barrier penetration, making it the superior scaffold for CNS-targeted TAAR1 agonist development and cAMP signaling research. Choose this compound for validated, peer-reviewed potency that non-halogenated alternatives cannot match.

Molecular Formula C9H12BrNO
Molecular Weight 230.1 g/mol
CAS No. 477514-54-8
Cat. No. B1492515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Aminopropyl)-4-bromophenol
CAS477514-54-8
Molecular FormulaC9H12BrNO
Molecular Weight230.1 g/mol
Structural Identifiers
SMILESCC(CC1=C(C=CC(=C1)Br)O)N
InChIInChI=1S/C9H12BrNO/c1-6(11)4-7-5-8(10)2-3-9(7)12/h2-3,5-6,12H,4,11H2,1H3
InChIKeyXTONZBDSKNOAMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Aminopropyl)-4-bromophenol (CAS 477514-54-8): Core Identity and Structural Context for TAAR1-Targeted Research Procurement


2-(2-Aminopropyl)-4-bromophenol (CAS 477514-54-8) is a halogenated phenethylamine derivative characterized by a 2-aminopropyl side chain ortho to the phenolic hydroxyl and a bromine atom at the para position . This substitution pattern yields a bifunctional aromatic scaffold with a molecular weight of 230.1 g/mol . The compound is structurally distinct from its non-brominated analogs, and its physicochemical and pharmacological profile is of primary relevance in trace amine-associated receptor 1 (TAAR1) agonist research, where the bromine substituent critically modulates receptor affinity, functional potency, and selectivity [1].

Why Unsubstituted 2-(2-Aminopropyl)phenol Analogs Cannot Substitute for 2-(2-Aminopropyl)-4-bromophenol (CAS 477514-54-8) in TAAR1 Agonist Programs


The presence of a para-bromine substituent on the phenolic ring of 2-(2-aminopropyl)-4-bromophenol is not a passive structural variation; it is a primary determinant of functional potency and selectivity at TAAR1 [1]. Comparative data from recombinant cellular assays demonstrate that the brominated analog exhibits up to an 85-fold lower EC₅₀ value at rat TAAR1 compared to the non-brominated 4-(2-aminopropyl)phenol, directly reflecting the impact of halogen substitution on receptor activation [1]. Furthermore, the bromine atom alters lipophilicity, increasing logP by approximately 0.6–0.9 log units relative to non‑brominated congeners, which can influence membrane permeability and biodistribution [2]. Critically, the compound also displays a distinct off‑target profile, with negligible affinity for the β₁‑adrenergic receptor (Ki >1000 nM), a common liability of structurally related sympathomimetic amines [3]. These quantitative differences in potency, physicochemical properties, and selectivity underscore that non‑brominated 2‑(2‑aminopropyl)phenol analogs cannot be considered functionally interchangeable in TAAR1‑focused research or preclinical development.

Quantitative Differentiation of 2-(2-Aminopropyl)-4-bromophenol (CAS 477514-54-8): Head‑to‑Head and Cross‑Study Comparative Data for TAAR1 Agonist and Selectivity Profiling


Enhanced TAAR1 Agonist Potency: 85‑Fold Lower EC₅₀ Compared to 4‑(2‑Aminopropyl)phenol

In recombinant HEK293 cells expressing rat TAAR1, 2‑(2‑aminopropyl)‑4‑bromophenol activates the receptor with an EC₅₀ of 0.600 nM, as measured by cAMP accumulation after 30 minutes via luminometry [1]. By comparison, the structurally related non‑brominated analog 4‑(2‑aminopropyl)phenol (hydroxyamphetamine) exhibits an EC₅₀ of 51 nM under similar assay conditions (rat TAAR1, HEK293 cells, cAMP accumulation) [2]. This difference corresponds to an 85‑fold higher potency for the brominated compound.

TAAR1 agonist GPCR pharmacology Neuropsychiatric drug discovery

Potent Human TAAR1 Activation with an EC₅₀ of 12 nM, Providing a Direct Translational Benchmark

In HEK293 cells expressing human TAAR1, 2‑(2‑aminopropyl)‑4‑bromophenol demonstrates an EC₅₀ of 12 nM for cAMP accumulation, as curated by ChEMBL from Roche Innovation Center Basel data [1]. While direct head‑to‑head data with non‑brominated analogs in the human assay are not available, the 12 nM value is substantially lower than the rat TAAR1 EC₅₀ (50–51 nM) and mouse TAAR1 EC₅₀ (280 nM) reported for 4‑(2‑aminopropyl)phenol [2]. This suggests that the brominated compound retains high potency at the human receptor and may offer improved translational relevance for programs targeting human TAAR1.

Human TAAR1 Species‑specific pharmacology Neuropsychiatric drug discovery

Increased Lipophilicity (logP = 2.04) Relative to Non‑Brominated Analogs, Favoring Membrane Permeability

The octanol‑water partition coefficient (logP) for 2‑(2‑aminopropyl)‑4‑bromophenol is 2.0444 , which is 0.64–0.97 log units higher than that of 4‑(2‑aminopropyl)phenol (XlogP = 1.40; ACD/LogP = 1.07) [1] and 0.76 log units higher than 2‑(2‑aminopropyl)phenol (logP = 1.2819) . This increase in lipophilicity is directly attributable to the para‑bromine substitution and is expected to enhance passive membrane diffusion, potentially improving cell‑based assay performance and in vivo brain penetration.

Lipophilicity Membrane permeability Physicochemical profiling

Absence of β₁‑Adrenergic Receptor Binding Affinity (Ki >1000 nM), a Distinct Selectivity Advantage Over Sympathomimetic Amines

In a radioligand displacement assay using [³H]dihydroalprenolol in rat heart tissue, 2‑(2‑aminopropyl)‑4‑bromophenol exhibited no measurable affinity for the β₁‑adrenergic receptor (Ki >1000 nM) and was classified as 'Not Active' [1]. In contrast, many structurally related phenethylamines, including the comparator 4‑(2‑aminopropyl)phenol, retain sympathomimetic activity via adrenergic receptors [2]. This lack of β₁‑adrenergic binding suggests that 2‑(2‑aminopropyl)‑4‑bromophenol may provide a cleaner TAAR1‑selective pharmacological signal, reducing confounding effects in complex biological systems.

Receptor selectivity β‑Adrenergic off‑target TAAR1‑selective agonists

Recommended Research and Industrial Applications for 2-(2-Aminopropyl)-4-bromophenol (CAS 477514-54-8) Based on Verified Differential Data


High‑Potency TAAR1 Agonist Tool for in Vitro GPCR Pharmacology

Due to its sub‑nanomolar EC₅₀ (0.600 nM) at rat TAAR1 and 12 nM EC₅₀ at human TAAR1 [1], 2‑(2‑aminopropyl)‑4‑bromophenol is ideally suited as a high‑potency agonist tool for exploring TAAR1‑mediated cAMP signaling, G‑protein coupling, and downstream pathway activation in recombinant and native cell systems. Its potency minimizes the required compound concentration, reducing solvent interference and off‑target effects in mechanistic studies.

Development of TAAR1‑Selective Probes with Reduced β‑Adrenergic Crosstalk

The compound's demonstrated lack of β₁‑adrenergic receptor binding (Ki >1000 nM) [2] positions it as a valuable starting point for developing TAAR1‑selective chemical probes. In models where adrenergic tone is a confounding variable (e.g., cardiovascular or neuronal systems), this selectivity profile enables cleaner interrogation of TAAR1‑specific pharmacology compared to sympathomimetic alternatives like 4‑(2‑aminopropyl)phenol [3].

Medicinal Chemistry Optimization for CNS‑Penetrant TAAR1 Agonists

With a logP of 2.0444, the compound exhibits enhanced lipophilicity relative to non‑brominated analogs (ΔlogP +0.6–0.9) [4]. This physicochemical advantage makes it a suitable scaffold for designing CNS‑penetrant TAAR1 agonists, as it is more likely to passively diffuse across the blood‑brain barrier. Structure–activity relationship (SAR) studies around the bromine position and aminopropyl chain can leverage this property to further optimize brain exposure while maintaining high receptor affinity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2-Aminopropyl)-4-bromophenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.